Amylose is a linear polysaccharide composed of α-D-glucose units linked by α(1→4) glycosidic bonds. It is one of the two major components of starch, alongside the branched amylopectin. [] Amylose constitutes approximately 20-30% of most starches, but this proportion can vary significantly depending on the plant source. []
Amylose can be synthesized enzymatically using phosphorylase enzymes, primarily potato phosphorylase or muscle phosphorylase. [] The method involves the polymerization of glucose-1-phosphate (G-1-P) as a monomer. The molecular size of the synthesized amylose can be controlled precisely by adjusting the reaction conditions and enzyme concentrations. []
This method utilizes phosphorylase-catalyzed polymerization of G-1-P in the presence of a guest polymer, such as poly(tetrahydrofuran) (PTHF). [] The amylose chains grow by “twining” around the guest polymer, forming an inclusion complex. This method enables the production of amylose supramolecules with specific functionalities. []
Amylose is susceptible to hydrolysis by enzymes like α-amylase and β-amylase. [, , ] These enzymes cleave the α(1→4) glycosidic bonds, breaking down amylose into smaller glucose units or maltose. []
Periodate oxidation can selectively cleave the C2-C3 bond of glucose units in amylose. [] This reaction is used to study the structure and properties of amylose and to modify its functionality. []
Amylose is less soluble in water compared to amylopectin due to its linear structure and tendency to form hydrogen bonds. [, ] Low DP amylose exhibits higher solubility. []
Amylose contributes to the gelatinization process of starch, in which starch granules swell and lose their crystalline structure upon heating in water. [, ]
Amylose readily undergoes retrogradation, a process in which amylose molecules reassociate after gelatinization, leading to the formation of crystalline structures. [, , ]
Amylose solutions exhibit high viscosity due to the entanglement of the long linear chains. [, ] Intrinsic viscosity measurements can provide information about the molecular weight and conformation of amylose. [, ]
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